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Bomedemstat dihydrochloride

Cat. No.: B10854329
M. Wt: 592.5 g/mol
InChI Key: PPKDUCDLYRHGFX-DVNXTAPYSA-N
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Description

Overview of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, a finding that overturned the long-held belief that histone methylation was an irreversible process. acs.orgnih.gov LSD1 belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase (MAO) family and specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1 and H3K4me2), which are typically associated with the repression of DNA transcription. wikipedia.orgnih.gov It is unable to demethylate tri-methylated H3K4. wikipedia.org

The discovery of LSD1's role in gene regulation and its overexpression in various cancers has made it a promising therapeutic target in drug development. nih.govnih.gov Consequently, a diverse range of LSD1 inhibitors has been developed and can be broadly classified based on their chemical scaffolds. nih.govnih.gov

Table 1: Classification of LSD1 Inhibitors

ClassExamples
Phenelzine derivativesPhenelzine
Tranylcypromine (B92988) (TCP) derivativesTranylcypromine, Bomedemstat (B606314) (IMG-7289), Iadademstat (ORY-1001), Vafidemstat (B611622) (ORY-2001), GSK2879552, INCB059872
Nitrogen-containing heterocyclic derivativesPyridine, pyrimidine, azole, thieno[3,2-b]pyrrole, indole, quinoline, and benzoxazole (B165842) derivatives
Natural productsSanguinarine, phenolic compounds, resveratrol (B1683913) derivatives, flavonoids
Peptide-based inhibitorsH3 peptide derivatives, SNAIL1 peptide derivatives
Other chemical scaffoldsThiourea compounds, Fenoldopam, Raloxifene, (4-cyanophenyl)glycine derivatives, propargylamine, and benzohydrazide (B10538) derivatives

This table is based on information from multiple sources. nih.govnih.govacs.org

LSD1 inhibitors can also be categorized as either reversible or irreversible. acs.org Irreversible inhibitors, like Bomedemstat, form a covalent bond with the FAD cofactor in the active site of LSD1, leading to its permanent inactivation. wikipedia.org

Historical Context of Bomedemstat (dihydrochloride) Development in Epigenetic Drug Discovery

The development of Bomedemstat is situated within the third wave of epigenetic drug discovery, which has seen rapid progress in targeting histone modifiers like lysine methyltransferases (KMTs), lysine demethylases (KDMs), and bromodomains. nih.gov The timeline from the identification of these targets to the clinical investigation of small-molecule inhibitors has been remarkably swift. nih.gov LSD1 was identified as a KDM in 2004, and within a decade, several inhibitors were in clinical trials. nih.govnih.gov

The journey of LSD1 inhibitor development was significantly influenced by the pre-existing knowledge of MAO inhibitors. acs.org Tranylcypromine, a drug with a long history as an antidepressant that targets MAOs, was found to also inhibit LSD1, albeit non-selectively. acs.orgnih.gov This discovery provided a crucial starting point and a valuable chemical scaffold for developing more potent and selective LSD1 inhibitors. acs.org

Bomedemstat emerged from these efforts as a second-generation, irreversible LSD1 inhibitor derived from the tranylcypromine scaffold. acs.org It was specifically designed to have high specificity for LSD1 over other MAO isoforms, such as MAO-A and MAO-B, thereby minimizing off-target effects. nih.gov Research has demonstrated that Bomedemstat has over 2500-fold greater specificity for LSD1 compared to MAO-A and -B. nih.govresearchgate.net This high specificity represents a significant advancement in the field, allowing for a more precise therapeutic intervention. nih.gov

Rationale for LSD1 Targeting in Aberrant Biological Processes

The rationale for targeting LSD1 in various diseases, particularly cancer, is multifaceted and supported by extensive preclinical and clinical research.

Role in Malignant Cell Self-Renewal and Differentiation: LSD1 is a critical epigenetic enzyme for the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors. ashpublications.org In certain cancers, such as acute myeloid leukemia (AML) and myeloproliferative neoplasms, LSD1 is crucial for maintaining the leukemic stem cell population, which is often responsible for disease relapse. oryzon.com By inhibiting LSD1, Bomedemstat can interfere with the abnormal gene expression patterns that drive the proliferation of malignant cells and promote their differentiation and programmed cell death (apoptosis). patsnap.com

Overexpression in Cancers: LSD1 is overexpressed in a wide range of cancers, including breast cancer, liver cancer, prostate cancer, small-cell lung cancer, and various hematologic malignancies. acs.orgnih.gov This overexpression is often associated with poor prognosis and tumor progression.

Regulation of Key Oncogenic Pathways: LSD1 is involved in the regulation of several key proteins and pathways implicated in cancer. For instance, it can regulate the tumor suppressor protein p53 and the anti-apoptotic factor BCL-xL. researchgate.net Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes. patsnap.com

Role in Non-Cancerous Pathologies: Beyond oncology, LSD1 is implicated in other biological processes and diseases. It plays a role in neuronal development and function, and its dysregulation has been linked to neurological and psychiatric conditions. oryzon.comfrontiersin.org There is also emerging evidence for its involvement in inflammatory processes and cardiovascular diseases. nih.govdiabetesjournals.org

The targeted inhibition of LSD1 by compounds like Bomedemstat offers a novel therapeutic strategy by directly addressing the underlying epigenetic dysregulation that drives these pathological states. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36Cl2FN7O2 B10854329 Bomedemstat dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36Cl2FN7O2

Molecular Weight

592.5 g/mol

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;dihydrochloride

InChI

InChI=1S/C28H34FN7O2.2ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*1H/t24-,25-,26+;;/m0../s1

InChI Key

PPKDUCDLYRHGFX-DVNXTAPYSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5.Cl.Cl

Origin of Product

United States

Molecular Mechanisms of Lysine Specific Demethylase 1 Inhibition by Bomedemstat Dihydrochloride

Enzymatic Target and Substrate Recognition

Bomedemstat (B606314) demonstrates a high degree of specificity for its target enzyme, LSD1 (also known as KDM1A), a member of the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family. cancer.govnih.gov This selectivity is crucial, as other related enzymes, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), share a similar FAD-dependent catalytic mechanism. nih.gov Bomedemstat is structurally derived from the MAO inhibitor tranylcypromine (B92988) (TCP) but incorporates a bulky side chain designed to mimic the canonical LSD1 substrate, histone H3K4. nih.govbiorxiv.org This structural modification is a key determinant of its enhanced specificity. nih.gov

Biochemical assays have quantified this selectivity, revealing that bomedemstat is substantially more potent against LSD1 compared to the monoamine oxidases. nih.gov Research indicates that bomedemstat exhibits over 2,500-fold greater specificity for LSD1 than for MAO-A and MAO-B. nih.govresearchgate.netnih.gov The half-maximal inhibitory concentration (IC50) values highlight this significant difference in potency. nih.gov

EnzymeIC50 ValueFold-Specificity vs. LSD1
LSD19.7 ± 4.0 nM-
MAO-A26.8 µM (26,800 nM)>2700-fold
MAO-B34.27 µM (34,270 nM)>3500-fold

Data derived from biochemical enzyme inhibition assays. nih.govbiorxiv.org

LSD1 functions as an epigenetic modulator by removing methyl groups from specific lysine (B10760008) residues on histone tails. wikipedia.org Its primary substrates are mono- and di-methylated lysine 4 on histone H3 (H3K4me1 and H3K4me2). wikipedia.orgacs.org The demethylation of these sites is generally associated with the repression of gene transcription. wikipedia.org LSD1 can also demethylate mono- or di-methylated lysine 9 on histone H3 (H3K9me1/2), an action which, in contrast, can lead to the increased expression of certain tumor-promoting genes. cancer.govinvivochem.com Due to the chemical mechanism requiring a protonated nitrogen for catalysis, LSD1 is unable to demethylate tri-methylated lysine residues, such as H3K4me3. wikipedia.orgrsc.org

By inhibiting LSD1, bomedemstat prevents the demethylation of these histone marks. medchemexpress.com This leads to a global increase in the levels of H3K4 and H3K9 methylation, thereby altering gene expression patterns. medchemexpress.commedchemexpress.comresearchgate.net The subsequent increase in methylation of H3K4 can enhance the expression of tumor suppressor genes, while the increased methylation of H3K9 can decrease the transcription of oncogenes. cancer.govinvivochem.com

Irreversible Inhibition Kinetics and Biochemical Characterization

The interaction between bomedemstat and LSD1 is characterized by irreversible inhibition, which is achieved through the formation of a stable, covalent bond within the enzyme's active site. nih.govwikipedia.org

Bomedemstat is classified as a TCP analog, retaining the critical cyclopropylamine (B47189) functional group responsible for the irreversible binding mechanism. nih.govbiorxiv.org However, its structure includes a large side chain that closely resembles the histone H3K4 substrate, which allows it to bind with high affinity and specificity to the substrate-binding pocket of LSD1. nih.govbiorxiv.org

The precise nature of this interaction has been elucidated by X-ray crystallography. The crystal structure of the LSD1/CoREST complex bound to bomedemstat has been solved at a resolution of 3.2 Å. nih.govbiorxiv.org This structural data provides a detailed view of how bomedemstat is positioned within the enzyme's catalytic center, confirming the formation of a covalent adduct. nih.gov

ComplexResolutionKey Finding
LSD1/CoREST with Bomedemstat3.2 ÅConfirmation of a cyclic covalent adduct on the N5 and C4a atoms of FAD. nih.govbiorxiv.org

The catalytic activity of LSD1 is dependent on its FAD cofactor. wikipedia.org Bomedemstat acts as a mechanism-based inactivator by targeting this very cofactor. nih.govacs.org The process of inhibition begins when the oxidized FAD within the LSD1 active site abstracts a hydride from the cyclopropylamine moiety of bomedemstat. wikipedia.org This event generates an unstable carbocation intermediate, which rapidly undergoes rearrangement to form a conjugated iminium cation. wikipedia.org

This reactive intermediate is then subject to hydrolytic cleavage by water, which results in the release of an amine fragment and a cinnamaldehyde (B126680) fragment. wikipedia.org While the FAD cofactor is transiently reduced during this process, it is subsequently reoxidized by molecular oxygen, which produces hydrogen peroxide. wikipedia.org Instead of diffusing away from the active site, the cinnamaldehyde fragment reacts in situ with the reoxidized FAD to form a stable, covalent adduct, thus permanently inactivating the enzyme. wikipedia.org The irreversible nature of this inhibition is further demonstrated by time-based kinetics, which show that a 30-minute incubation period is required to achieve steady-state inhibition. nih.gov

LSD1 often functions as part of a larger protein assembly, most notably the LSD1/CoREST complex. nih.gov The CoREST protein acts as a scaffold that is essential for LSD1 to be able to demethylate its histone substrates within the context of a nucleosome, as LSD1 alone is only efficient at demethylating histone peptides. nih.gov

Bomedemstat effectively inactivates the entire functional complex. nih.govbiorxiv.org Spectrophotometric analysis using UV/Vis spectrum shows a significant perturbation upon incubation of the LSD1/FAD complex with bomedemstat, which is indicative of the covalent modification of the flavin cofactor. nih.govbiorxiv.org Crystallographic data further confirms that bomedemstat forms an irreversible, cyclic covalent adduct with the FAD cofactor specifically at the N5 and C4a atoms. nih.govbiorxiv.org This adduct formation occurs within the enzymatic pocket of LSD1 while it is associated with CoREST, effectively locking the complex in a permanently inactivated state. wikipedia.org

Epigenetic Remodeling and Transcriptional Reprogramming

The inhibition of Lysine-Specific Demethylase 1 (LSD1) by bomedemstat (also known as IMG-7289) initiates a cascade of molecular events that fundamentally alter the epigenetic landscape and reprogram transcriptional outputs in target cells. selleckchem.commedchemexpress.comglpbio.com This mechanism is central to its therapeutic potential in various malignancies, particularly myeloproliferative neoplasms (MPNs). nih.gov LSD1 is an enzyme that removes methyl groups from histones, specifically mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). researchgate.netfrontiersin.org By irreversibly inhibiting LSD1, bomedemstat causes significant downstream effects on gene regulation. medchemexpress.commedchemexpress.com

Modulation of Histone Methylation States

The primary epigenetic consequence of bomedemstat action is the accumulation of methyl marks on histone tails that are normally removed by LSD1. researchgate.net This leads to a direct increase in the global levels of H3K4 and H3K9 methylation. selleckchem.commedchemexpress.commedchemexpress.com These histone modifications are critical components of the "histone code," which dictates chromatin structure and gene availability for transcription.

The accumulation of specific methylation states has distinct functional consequences:

Increased H3K4me1/2: Methylation at H3K4 is generally associated with transcriptionally active or poised genes. By preventing the removal of these marks, bomedemstat reinforces an epigenetic state conducive to the expression of certain genes. researchgate.netfrontiersin.org

Increased H3K9me1/2: The role of H3K9 methylation is more context-dependent, but it is often linked to transcriptional repression. researchgate.netfrontiersin.org

This modulation of histone methylation is a key mechanism through which bomedemstat exerts its effects, leading to a revised epigenetic landscape within the cancer cell. researchgate.net

Table 1: Modulation of Histone Methylation by Bomedemstat

Histone Mark Effect of Bomedemstat Inhibition General Transcriptional Consequence
H3K4me1/2 Increase Associated with active or poised gene transcription. researchgate.netfrontiersin.org

Alteration of Gene Expression Pathways and Chromatin Accessibility

The changes in histone methylation induced by bomedemstat translate directly into the reprogramming of gene expression pathways by altering chromatin accessibility. researchgate.netnih.gov An increase in histone methylation can change the compaction of chromatin, making certain regions of the DNA more or less accessible to transcription factors and the cellular machinery that reads genes. researchgate.netnih.gov

Research has shown that bomedemstat's inhibition of LSD1 leads to significant transcriptional changes:

Upregulation of Differentiation Genes: In hematologic malignancies like acute myeloid leukemia (AML), LSD1 inhibition can repress cancer stemness and promote differentiation. acs.org For example, LSD1 activity is known to suppress genes like CD11b, and its inhibition can lead to their re-expression, pushing malignant cells toward maturation. acs.org

Suppression of Oncogenic Pathways: Bomedemstat disrupts the function of key oncogenic transcription factors like GFI1/GFI1B, which are crucial for the survival of certain cancer cells and rely on LSD1 to repress their target genes. frontiersin.org

Modulation of Key Signaling Pathways: In small cell lung cancer (SCLC) models, bomedemstat treatment has been shown to upregulate the NOTCH pathway, which in turn suppresses neuroendocrine markers like ASCL1. researchgate.netnih.gov It also enhances antigen presentation by increasing MHC-I expression, suggesting a role in modulating the tumor's interaction with the immune system. researchgate.netnih.gov In myeloproliferative neoplasms, LSD1 inhibition affects megakaryocyte maturation, a key pathogenic cell type in myelofibrosis. conference-correspondent.comoncpracticemanagement.com

This reprogramming ultimately shifts the cell's behavior away from proliferation and survival and toward differentiation or apoptosis. selleckchem.comresearchgate.net

Table 2: Examples of Gene Expression and Pathway Alterations by Bomedemstat

Pathway / Gene Target Effect of Bomedemstat Inhibition Therapeutic Implication
Hematopoietic Differentiation Program Upregulation of differentiation-associated genes (e.g., CD11b). acs.org Promotes maturation and reduces the population of undifferentiated cancer cells. acs.org
GFI1/GFI1B-mediated Repression Disruption of transcriptional repression. frontiersin.org Suppresses growth and survival signals in malignant hematopoietic cells. frontiersin.org
NOTCH Signaling Pathway Upregulation of NOTCH and its downstream targets (e.g., HES1). researchgate.net Suppression of neuroendocrine phenotype in SCLC. researchgate.net
Antigen Presentation (MHC-I) Increased expression. researchgate.netnih.gov May enhance tumor recognition by the immune system. nih.gov

Preclinical Investigation of Bomedemstat Dihydrochloride in Disease Models

Research in Hematologic Malignancy Models

Myeloproliferative Neoplasms (MPNs) Research

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. nih.gov Preclinical research has demonstrated that bomedemstat (B606314) has the potential to modify the underlying biology of these diseases. nih.gov In mouse models of MPNs, bomedemstat has been shown to reduce elevated peripheral cell counts, decrease spleen size, lower inflammatory cytokines, and reduce mutant allele frequencies. miami.eduresearchgate.net

Bomedemstat's mechanism of action is closely tied to its ability to inhibit LSD1, an enzyme crucial for the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors. miami.eduresearchgate.net In animal models of MPNs, the inhibition of LSD1 by bomedemstat has been observed to normalize blood cell counts. researchgate.net LSD1 is essential for regulating the proliferation of hematopoietic stem cells and for the maturation of progenitor cells into mature blood cells like megakaryocytes and granulocytes. onclive.com By inhibiting LSD1, bomedemstat interferes with these processes, which are dysregulated in MPNs.

A key finding in preclinical MPN models is the ability of bomedemstat to reduce the burden of malignant cells. miami.eduresearchgate.netconfex.com Studies have shown that treatment with bomedemstat can lead to a decrease in the number of cells carrying the mutations that drive these diseases. onclive.com Specifically, a reduction in the frequency of mutant cells has been observed in models of essential thrombocythemia (ET) and myelofibrosis (MF). nih.govresearchgate.net This suggests that bomedemstat may have a disease-modifying effect by targeting the underlying clonal nature of MPNs. nih.gov

Table 1: Effects of Bomedemstat on Malignant Cell Burden in MPN Models

Model Key Findings Reference
Mouse models of MPN Reduced mutant allele frequencies. miami.eduresearchgate.net
Essential Thrombocythemia (ET) models Demonstrated a reduction in the frequency of mutant cells. nih.gov
Myelofibrosis (MF) models Showed a reduction in the frequency of mutant cells. nih.gov
MPN mouse models Resulted in a lower number of cells with disease-driving mutations. onclive.com

LSD1 plays a pivotal role in the regulation of hematopoietic stem cells. mpnadvocacy.commerck.comconfex.com Bomedemstat's inhibition of this enzyme directly impacts the proliferation and maturation of these cells. confex.com Research has indicated that bomedemstat can reduce stem and progenitor cells that are homozygous for mutations in genes such as JAK2, CALR, and MPL, which are common drivers of MPNs. confex.com This suggests a targeted effect on the malignant stem cell population, which is a primary goal of MPN therapy. nih.gov

In models of myelofibrosis, a type of MPN characterized by the development of scar tissue in the bone marrow, bomedemstat has demonstrated the ability to modulate the bone marrow microenvironment. miami.eduresearchgate.net Preclinical studies in mouse models have shown that treatment with bomedemstat can lead to a reduction in marrow fibrosis. miami.eduresearchgate.netresearchgate.net Furthermore, it has been observed to restore normal splenic architecture, which is often disrupted in MPNs due to extramedullary hematopoiesis. researchgate.net

Table 2: Impact of Bomedemstat on the Bone Marrow Microenvironment in Fibrotic MPN Models

Feature Observation Reference
Bone Marrow Fibrosis Reduction in marrow fibrosis. miami.eduresearchgate.netresearchgate.net
Spleen Architecture Restoration of normal splenic architecture. researchgate.net
Inflammatory Cytokines Reduction in inflammatory cytokines. miami.eduresearchgate.net

Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) Research

The role of LSD1 in other myeloid malignancies has also led to the investigation of bomedemstat in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Overexpression of LSD1 has been noted in the leukemic progenitor cells in AML. ashpublications.org Preclinical work has shown that inhibiting LSD1 can impair the growth of leukemic cells and induce apoptosis. ashpublications.org

In a case of secondary AML that transformed from essential thrombocythemia, treatment with bomedemstat led to a significant reduction in blast counts and induced differentiation of these blasts into monocytes. nih.gov This suggests a potential mechanism of action where bomedemstat forces malignant cells to mature into healthier cell types. cancer.gov Murine models of AML have similarly shown that LSD1 knockout leads to blast differentiation with monocytic features. nih.gov Early-phase clinical trials are underway to assess the safety and efficacy of bomedemstat, both as a single agent and in combination with other therapies like venetoclax (B612062), in patients with relapsed or refractory AML. cancer.govbiospace.com

Research in Solid Tumor Models

The therapeutic potential of bomedemstat extends beyond hematological malignancies, with preclinical studies investigating its efficacy in solid tumor models, particularly in small cell lung cancer.

In SCLC, a highly aggressive form of lung cancer, bomedemstat has been shown to modulate key signaling pathways and enhance the immunogenicity of tumor cells.

Preclinical investigations have revealed that inhibition of LSD1 by bomedemstat leads to the activation of the NOTCH signaling pathway and a concurrent suppression of neuroendocrine signaling in both patient-derived xenograft (PDX) models of SCLC and in murine SCLC cell lines nih.govnih.gov. This is significant as neuroendocrine features are a hallmark of SCLC. Treatment with bomedemstat resulted in the reduced expression of ASCL1, a key neuroendocrine master regulator, and a broad suppression of its target genes nih.gov.

Bomedemstat has been found to enhance the antigen presentation capabilities of SCLC cells. In vivo studies using a syngeneic mouse model of SCLC demonstrated that bomedemstat increased the expression of Major Histocompatibility Complex (MHC) class I on the surface of tumor cells nih.govnih.govaacrjournals.org. Furthermore, in cell culture experiments, bomedemstat augmented the induction of MHC class I by interferon-ɣ, leading to increased killing of tumor cells by specific T cells nih.govnih.govaacrjournals.org. This upregulation of antigen presentation machinery suggests a potential for bomedemstat to render tumors more susceptible to immune-mediated destruction cancer-research-network.comnih.gov.

Small Cell Lung Cancer (SCLC) Research

Enhancement of Anti-Tumor Immune Responses in Syngeneic Models

Bomedemstat (dihydrochloride) has been shown to enhance anti-tumor immune responses in preclinical syngeneic mouse models, particularly in the context of small cell lung cancer (SCLC). In these models, which utilize mice with a competent immune system, Bomedemstat has demonstrated the ability to modulate the tumor microenvironment to be more favorable for an anti-cancer immune attack. nih.gov

Research in a syngeneic murine model of SCLC revealed that while Bomedemstat or an anti-PD-1 antibody alone had minimal effects on tumor growth, the combination of Bomedemstat with an anti-PD-1 antibody resulted in significant suppression of tumor growth. nih.gov This suggests that Bomedemstat can potentiate the effects of immune checkpoint inhibitors. The mechanism behind this synergy involves an increase in the infiltration of cytotoxic CD8+ T cells into the tumor. nih.gov

Furthermore, Bomedemstat treatment has been observed to increase the expression of Major Histocompatibility Complex (MHC) class I on mouse SCLC tumor cells in vivo. This upregulation of MHC class I is crucial for the presentation of tumor antigens to T cells, thereby making the cancer cells more recognizable and susceptible to T cell-mediated killing. nih.gov In cell culture studies, Bomedemstat was also found to augment the induction of MHC-I by interferon-ɣ, a key cytokine in the anti-tumor immune response, and enhance the killing of tumor cells by tumor-specific T cells. nih.gov

Transcriptomic analysis of tumors from the syngeneic models showed that the combination of Bomedemstat and an anti-PD-1 antibody led to a marked increase in inflammatory gene expression pathways compared to either treatment alone. nih.gov

Table 1: Effects of Bomedemstat on Anti-Tumor Immunity in a Syngeneic SCLC Model

Parameter Bomedemstat Alone Anti-PD-1 Alone Bomedemstat + Anti-PD-1
Tumor Growth Minimal Suppression Minimal Suppression Significant Suppression
CD8+ T Cell Infiltration - - Increased
MHC Class I Expression Increased - Increased
Inflammatory Gene Pathways - - Markedly Increased

Prostate Cancer Research

Activity in Castration-Resistant Prostate Cancer (CRPC) and Neuroendocrine Prostate Cancer (NEPC) Patient-Derived Xenografts

Bomedemstat has demonstrated significant antitumor activity in preclinical models of advanced prostate cancer, including patient-derived xenografts (PDXs) of castration-resistant prostate cancer (CRPC) and neuroendocrine prostate cancer (NEPC). researchgate.netbiorxiv.orgbiorxiv.org NEPC is an aggressive variant of prostate cancer that can arise as a mechanism of resistance to androgen receptor (AR)-targeted therapies.

In NEPC PDX models, Bomedemstat has shown potent anti-tumor effects, leading to tumor regressions. researchgate.netbiorxiv.org The expression of lysine-specific demethylase 1 (LSD1), the target of Bomedemstat, is elevated in NEPC and is associated with poorer clinical outcomes. researchgate.netbiorxiv.org Mechanistically, Bomedemstat's efficacy in NEPC is attributed to its ability to suppress the neuronal transcriptional program by downregulating Achaete-Scute Family BHLH Transcription Factor 1 (ASCL1). researchgate.netbiorxiv.org This is achieved through the disruption of the interaction between LSD1 and Insulinoma-Associated 1 (INSM1). biorxiv.org Concurrently, Bomedemstat treatment leads to the de-repression of Yes-Associated Protein 1 (YAP1) silencing. researchgate.netbiorxiv.org

While direct data for Bomedemstat in CRPC PDX models is still emerging, studies on other LSD1 inhibitors have shown promise. For instance, the LSD1 inhibitor GSK2879552 significantly decreased tumor growth in two different CRPC PDX models, LuCaP 70CR and 96CR. nih.gov This suggests that LSD1 inhibition is a viable therapeutic strategy for CRPC. Bomedemstat has been shown to have activity against various models of advanced CRPC, indicating its potential in this setting as well. researchgate.net The anti-proliferative effects of Bomedemstat have been observed in both AR-dependent and -independent prostate cancer cell lines, highlighting its potential efficacy in mixed tumor pathologies often seen in late-stage prostate cancer.

Table 2: Preclinical Activity of Bomedemstat in NEPC Patient-Derived Xenografts

Model Type Effect of Bomedemstat Mechanism of Action
NEPC PDX Potent antitumor activity, including tumor regressions. Downregulation of ASCL1-dependent neuronal transcriptional program.
NEPC PDX Potent antitumor activity, including tumor regressions. De-repression of YAP1 silencing.

Pharmacological and Methodological Characterization of Bomedemstat Dihydrochloride

In Vitro Pharmacological Profiling

Bomedemstat (B606314) is an irreversible and potent inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme belonging to the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family. nih.gov The inhibitory mechanism of bomedemstat involves the covalent modification of the FAD cofactor within the enzymatic pocket of LSD1, which is essential for its catalytic activity. nih.gov

Time-based kinetic analyses demonstrate the time-dependent nature of this inhibition. To achieve steady-state conditions for measuring inhibitory activity, an incubation period of 30 minutes is required. nih.gov Following this preincubation period with the enzyme before the addition of the substrate, bomedemstat exhibits a half-maximal inhibitory concentration (IC₅₀) of 9.7 ± 4.0 nM. nih.gov The enzyme kinetics were determined using a fluorometric assay that monitors the production of hydrogen peroxide during the demethylation of a dimethylated histone H3 peptide substrate (H3(1–21)K4Me2). nih.gov

Enzyme Kinetic Parameters of Bomedemstat Against LSD1
ParameterValueCondition
IC₅₀9.7 ± 4.0 nM30-minute preincubation with LSD1 enzyme nih.gov
Mechanism of ActionIrreversible, covalent modification of FAD cofactor nih.gov

A critical aspect of the pharmacological profile of an LSD1 inhibitor is its specificity, particularly against the structurally related flavin-dependent amine oxidases, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Off-target inhibition of MAOs can lead to undesirable side effects. Biochemical and structural data demonstrate that bomedemstat possesses a high degree of specificity for LSD1. nih.govnih.govresearchgate.netjohnshopkins.edu Studies have determined that bomedemstat has over 2,500-fold greater specificity for LSD1 compared to both MAO-A and MAO-B. nih.govnih.govresearchgate.netjohnshopkins.edu This enhanced selectivity is a key characteristic that distinguishes it from other less specific inhibitors. nih.gov

Selectivity Profile of Bomedemstat
Enzyme TargetSelectivity Ratio (vs. LSD1)
MAO-A>2,500-fold nih.govnih.govresearchgate.netjohnshopkins.edu
MAO-B>2,500-fold nih.govnih.govresearchgate.netjohnshopkins.edu

Preclinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models

The pharmacokinetic properties of bomedemstat have been evaluated in C57BL/6 mice to determine its bioavailability and systemic exposure. nih.gov Following a single intravenous (IV) administration, the compound exhibited a plasma elimination half-life (t₁/₂) of 5.66 hours. nih.gov Oral (P.O.) administration resulted in a slightly shorter elimination half-life of 4.98 hours. nih.gov The area under the curve (AUC₀-t), a measure of total drug exposure over time, was comparable between the two routes of administration, indicating good oral bioavailability. nih.gov

Pharmacokinetic Parameters of Bomedemstat in C57BL/6 Mice
ParameterIntravenous (IV) Administration (3 mg/kg)Oral (P.O.) Administration (10 mg/kg)
AUC₀-t (μM/h)2.52 nih.gov2.27 nih.gov
Elimination Half-life (t₁/₂) (h)5.66 nih.gov4.98 nih.gov

Studies on the distribution of bomedemstat in preclinical models reveal significant accumulation within tumor tissues. nih.govnih.govresearchgate.netjohnshopkins.edu In mice bearing subcutaneous MV4-11 tumors, daily oral treatment resulted in micromolar concentrations of bomedemstat within the tumor. nih.gov Specifically, tumor concentrations reached 1.2 ± 0.45 μM at a 7.5 mg/kg dose and 3.76 ± 0.43 μM at a 15 mg/kg dose. nih.govnih.govresearchgate.netjohnshopkins.edu

Furthermore, bomedemstat exhibits an elevated whole blood to plasma concentration ratio of approximately 12:1. nih.gov This suggests that the drug partitions extensively into the cellular fraction of the blood, which includes red blood cells. nih.gov Despite low levels of free drug measured in the plasma, the significant intratumoral accumulation indicates that bomedemstat effectively reaches its target tissue. nih.gov

To assess the biological activity of bomedemstat in preclinical models, several pharmacodynamic (PD) biomarkers have been established to confirm on-target LSD1 inhibition. nih.govmiami.edu These biomarkers serve to connect drug exposure with its mechanistic effects.

Direct Target Engagement: A direct molecular biomarker for LSD1 inhibition is the level of histone methylation. On-target effects of bomedemstat were confirmed in prostate cancer cell models by measuring H3K4 methylation using Western blot analysis. nih.govnih.govjohnshopkins.edu

Physiological Response: LSD1 plays a crucial role in the maturation of megakaryocytes, the precursor cells to platelets. miami.eduasianmyeloidworkinggroup.com Inhibition of LSD1 leads to a predictable and dose-dependent decrease in platelet counts (thrombocytopenia). nih.gov This on-target effect has been utilized as a key PD biomarker in preclinical studies, with dosing often tailored to achieve a target platelet count. miami.eduonclive.comresearchgate.net This thrombocytopenia was observed to be fully and rapidly reversible upon cessation of treatment in mouse models. nih.govnih.govresearchgate.net

Inflammatory Cytokines: In mouse models of myeloproliferative neoplasms, treatment with bomedemstat led to a reduction in inflammatory cytokines. miami.eduresearchgate.net For instance, plasma levels of IL-8 were observed to decrease in a dose-dependent manner in patients during clinical studies. miami.edu

Advanced Academic Research Methodologies and Experimental Approaches

In Vitro Cell Culture Systems for Compound Evaluation

Bomedemstat (B606314) (dihydrochloride) has been the subject of numerous in vitro studies to evaluate its effects on cell proliferation and viability across a variety of cancer cell lines. These assays are fundamental in determining the compound's potential as an anti-cancer agent.

In studies involving prostate cancer, bomedemstat has demonstrated significant anti-proliferative activity. Research has shown that it is effective in both androgen receptor (AR)-positive and AR-negative prostate cancer cell lines, indicating a mechanism of action that is independent of AR status. nih.gov The efficacy of bomedemstat at a concentration of 10 μM was found to be equivalent or greater than that of other monoamine oxidase inhibitors, pargyline (B1678468) and clorgyline, at the same concentration in multiple prostate cancer cell lines, including LNCaP, LAPC-4, CWR22Rv1, PC3, and DU145. nih.gov

Furthermore, in murine small cell lung cancer (SCLC) cell lines, RP-116 and RP-48, bomedemstat did not substantially reduce cell growth at doses up to 10 micromolar. nih.gov This suggests that the anti-tumor effects of bomedemstat in SCLC may be more complex than direct cytotoxicity and could involve modulation of the tumor microenvironment.

The anti-proliferative effects of bomedemstat have also been observed in the context of myeloproliferative neoplasms (MPNs). The compound selectively inhibits the proliferation of Jak2V617F mutant cells, which are characteristic of many MPNs. medchemexpress.com

Cell LineCancer TypeAssayConcentrationObserved EffectCitation
LNCaP, LAPC-4, CWR22Rv1Prostate Cancer (AR-positive)MTT Assay10 μMEquivalent or greater reduction in proliferation compared to pargyline and clorgyline nih.gov
PC3, DU145Prostate Cancer (AR-negative)MTT Assay10 μMEquivalent or greater reduction in proliferation compared to pargyline and clorgyline nih.gov
RP-116, RP-48Murine Small Cell Lung CancerCellTiterGloUp to 10 μMNo substantial reduction in cell growth nih.gov
Jak2V617F cellsMyeloproliferative NeoplasmNot Specified50 nM - 1 μMSelective inhibition of proliferation medchemexpress.com

Investigations into the cellular mechanisms of bomedemstat have revealed its ability to induce programmed cell death, or apoptosis, and to cause cell cycle arrest in malignant cells.

In the context of myeloproliferative neoplasms, bomedemstat has been shown to induce apoptosis in Jak2V617F-mutant cells in a dose-dependent manner. medchemexpress.comresearchgate.net This pro-apoptotic effect is mediated through the modulation of key regulatory proteins. Specifically, treatment with bomedemstat leads to a decrease in the expression of the anti-apoptotic protein BCL-XL and an increase in the pro-apoptotic protein PUMA. medchemexpress.comresearchgate.net This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that favors apoptosis. The induction of apoptosis by bomedemstat in these cells is also dependent on the tumor suppressor protein p53. medchemexpress.com

In addition to inducing apoptosis, bomedemstat also affects the cell cycle. Treatment with the compound leads to cell cycle arrest, which prevents cancer cells from dividing and proliferating. medchemexpress.com In blast-phase MPN models, the combination of genetic inactivation of DOT1L and treatment with a lysine-specific demethylase 1 (LSD1) inhibitor, such as bomedemstat, resulted in cell cycle arrest and the induction of apoptosis. researchgate.net

Cell Line / ModelConditionMethodKey FindingsCitation
Jak2V617F cellsBomedemstat treatment (50 nM - 1 μM for 96h)Apoptosis AssaysDose-dependent induction of apoptosis. medchemexpress.comresearchgate.net
Jak2V617F cellsBomedemstat treatmentProtein Expression AnalysisDecreased BCL-XL levels and increased PUMA levels. medchemexpress.comresearchgate.net
Jak2V617F cellsBomedemstat treatmentNot SpecifiedApoptosis induction is TP53-dependent. medchemexpress.com
Jak2V617F cellsBomedemstat treatmentCell Cycle AnalysisInduces cell cycle arrest. medchemexpress.com
Blast-phase MPN modelDOT1L genetic inactivation with LSD1 inhibitor treatmentNot SpecifiedResulted in cell cycle arrest and apoptosis induction. researchgate.net

Gene expression profiling studies, including RNA sequencing and reverse transcription-polymerase chain reaction (RT-PCR), have been employed to elucidate the molecular mechanisms underlying the effects of bomedemstat. These analyses have revealed that bomedemstat significantly alters the transcriptional landscape of cancer cells.

In murine small cell lung cancer (SCLC) models, RNA sequencing analysis has shown that bomedemstat treatment leads to the activation of the Notch signaling pathway and the suppression of a gene program driven by the neuroendocrine master regulator ASCL1. nih.gov Gene Set Enrichment Analysis (GSEA) of a custom gene set comprising 141 ASCL1 target genes confirmed a broad suppression of these targets following bomedemstat treatment in multiple mSCLC cell lines. nih.gov

Bomedemstat's primary mechanism of action is the inhibition of lysine-specific demethylase 1 (LSD1), which leads to an increase in histone H3 lysine (B10760008) 4 (H3K4) and histone H3 lysine 9 (H3K9) methylation, thereby altering gene expression. medchemexpress.com This epigenetic modification is a key driver of the observed changes in gene expression profiles.

Western blot analysis has been a crucial technique for investigating the effects of bomedemstat on protein expression and post-translational modifications. These studies have confirmed the on-target activity of bomedemstat and have provided insights into the downstream signaling pathways it modulates.

A hallmark of bomedemstat's activity is its ability to inhibit LSD1, leading to increased methylation of histone H3 on lysine 4 (H3K4me2). A dose-dependent increase in global levels of H3K4me2 has been observed in castration-resistant prostate cancer (CRPC) cell lines treated with bomedemstat, confirming its on-target effect. nih.gov

Western blot analyses have also been instrumental in elucidating the mechanisms of bomedemstat-induced apoptosis. In Jak2V617F-mutant cells, treatment with bomedemstat resulted in a significant decrease in the expression of the anti-apoptotic protein BCL-XL and a concomitant increase in the pro-apoptotic protein PUMA. medchemexpress.comresearchgate.net Furthermore, an increase in the expression and methylation of the tumor suppressor protein p53 was observed. medchemexpress.com

In murine SCLC models, immunoblot analysis has shown that bomedemstat treatment leads to the activation of the NOTCH pathway and reduced expression of ASCL1. nih.gov

Cell Line / ModelProtein / ModificationEffect of BomedemstatCitation
CRPC cell lines (LN-95, LTL331R, LAPC-4)H3K4me2Dose-dependent increase in global levels nih.gov
Jak2V617F cellsBCL-XLDecreased expression medchemexpress.comresearchgate.net
Jak2V617F cellsPUMAIncreased expression medchemexpress.comresearchgate.net
Jak2V617F cellsp53Increased expression and methylation medchemexpress.com
Murine SCLC cell linesNOTCH pathway proteinsActivation nih.gov
Murine SCLC cell linesASCL1Reduced expression nih.gov

Flow cytometry is a powerful tool for analyzing the characteristics of individual cells within a population. In the context of bomedemstat research, it has been utilized to assess cellular phenotyping and to understand the compound's impact on the immune system's interaction with cancer cells.

A significant finding from these studies is that bomedemstat can upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells. In murine small cell lung cancer (SCLC) models, bomedemstat treatment increased the proportion of cells expressing surface MHC-I, as well as the intensity of its expression. nih.gov This effect was observed both in vitro and in vivo. nih.govaacrjournals.org

The upregulation of MHC-I is a critical step in the anti-tumor immune response, as it allows cancer cells to be recognized and targeted by cytotoxic T cells. By increasing MHC-I expression, bomedemstat can potentially sensitize tumors to immune checkpoint blockade therapies. nih.gov Indeed, in cell culture, bomedemstat augmented the induction of MHC-I by interferon-gamma (IFNγ) and increased the killing of tumor cells by tumor-specific T cells. nih.govaacrjournals.org

In Vivo Animal Model Systems for Efficacy and Mechanistic Studies

The preclinical evaluation of bomedemstat has been extensively carried out in various in vivo animal models to assess its efficacy and to understand its mechanisms of action in a whole-organism context. These studies have provided crucial data supporting its clinical development.

In murine models of myelofibrosis (MF), a type of myeloproliferative neoplasm (MPN), bomedemstat treatment has been shown to reduce inflammation, spleen size, and bone marrow fibrosis, while also improving survival. portico.org In mouse models of MPNs, bomedemstat reduced elevated peripheral cell counts, spleen size, inflammatory cytokines, and mutant allele frequencies. researchgate.netresearchgate.net Specifically, in a Jak2V617F mouse model, bomedemstat treatment normalized or improved blood cell counts, reduced spleen volumes, and restored normal splenic architecture. medchemexpress.com

In the setting of small cell lung cancer (SCLC), bomedemstat has demonstrated the ability to potentiate the effects of immune checkpoint blockade. In a syngeneic immunocompetent mouse model of SCLC, the combination of bomedemstat and an anti-PD-1 antibody resulted in strong tumor growth inhibition and increased infiltration of CD8+ T cells into the tumor. nih.govaacrjournals.org

Bomedemstat has also shown activity in preclinical models of advanced castration-resistant prostate cancer (CRPC), including neuroendocrine prostate cancer (NEPC) patient-derived xenografts. nih.govnih.govjohnshopkins.edu Pharmacokinetic studies in mice have shown that orally administered bomedemstat achieves significant intratumoral concentrations. nih.govnih.govjohnshopkins.edu

Pharmacodynamic studies in mice have revealed that daily oral dosing of bomedemstat is generally well-tolerated, with on-target thrombocytopenia being a manageable and reversible side effect. nih.govnih.govjohnshopkins.edu

Animal ModelCancer TypeTreatmentKey Efficacy and Mechanistic FindingsCitation
Murine model of MyelofibrosisMyelofibrosis (MF)BomedemstatReduction of inflammation, spleen size, and fibrosis; improved survival. portico.org
Jak2V617F mouse modelMyeloproliferative Neoplasm (MPN)BomedemstatNormalized/improved blood cell counts, reduced spleen volume, restored splenic architecture. medchemexpress.com
Syngeneic immunocompetent mouse modelSmall Cell Lung Cancer (SCLC)Bomedemstat + anti-PD-1 antibodyStrong tumor growth inhibition and increased CD8+ T cell infiltration. nih.govaacrjournals.org
Patient-derived xenograftsAdvanced Castration-Resistant Prostate Cancer (CRPC), including Neuroendocrine Prostate Cancer (NEPC)BomedemstatDemonstrated anti-tumor activity. nih.govnih.govjohnshopkins.edu
C57BL/6 micePharmacokinetic/Pharmacodynamic studiesBomedemstatOrally bioavailable with significant intratumoral accumulation. On-target, reversible thrombocytopenia observed. nih.gov

Genetically Engineered Mouse Models of Myeloproliferative Neoplasms

Genetically engineered mouse models (GEMMs) that recapitulate the pathophysiology of human myeloproliferative neoplasms (MPNs) have been instrumental in the preclinical assessment of Bomedemstat. In mouse models engineered to express mutations like JAK2-V617F, which are common drivers of MPNs, Bomedemstat has demonstrated significant disease-modifying activity. researchgate.net

Treatment with Bomedemstat in these MPN mouse models resulted in a range of therapeutic effects. Key findings from these studies include:

Hematologic Improvement : Normalization or improvement in blood cell counts. researchgate.net

Reduction of Splenomegaly : A significant decrease in the enlarged spleen volumes characteristic of MPNs. researchgate.netmiami.educonfex.com

Architectural Restoration : Restoration of normal splenic architecture and a reduction in bone marrow fibrosis. researchgate.netmiami.edu

Allele Burden Reduction : A lowering of the mutant allele burden, indicating a selective effect on the malignant clone. researchgate.net

These models have been crucial in establishing the rationale for Bomedemstat's clinical development in MPNs, including essential thrombocythemia (ET) and myelofibrosis (MF). researchgate.netmiami.edu The data from GEMMs provided the foundational evidence that LSD1 inhibition could not only manage symptoms but also target the underlying disease biology. researchgate.net

Model SystemKey Findings with Bomedemstat Treatment
JAK2-V617F Mouse Model of MPN Normalized blood counts, reduced spleen volume, restored splenic architecture, decreased bone marrow fibrosis, lowered mutant allele burden. researchgate.netmiami.edu

Syngeneic and Immunocompetent Tumor Models for Immunotherapy Studies

To investigate the immunomodulatory effects of Bomedemstat and its potential in combination with immunotherapy, researchers have utilized syngeneic, immunocompetent mouse models. These models, which involve transplanting tumors into mice with a compatible genetic background and a fully functional immune system, are essential for studying interactions between cancer cells and the host immune response.

In a syngeneic model of small cell lung cancer (SCLC) derived from a genetically engineered mouse with Rb1/Trp53 inactivation, Bomedemstat was evaluated in combination with anti-PD-1 therapy. The findings demonstrated that while anti-PD-1 treatment alone was not effective, the combination with Bomedemstat significantly enhanced anti-tumor effects. This potentiation was associated with:

Increased infiltration of cytotoxic CD8+ T cells into the tumor.

Strong inhibition of tumor growth.

These results suggest that LSD1 inhibition by Bomedemstat can remodel the tumor microenvironment from an immunologically "cold" to a "hot" state, thereby sensitizing the tumor to immune checkpoint blockade.

Patient-Derived Xenograft (PDX) Models for Translational Research

Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, are considered high-fidelity platforms for translational cancer research. nih.gov These models largely retain the histological and genetic characteristics of the original human tumor, making them valuable tools for preclinical drug evaluation and biomarker discovery. nih.gov

Bomedemstat has demonstrated activity in PDX models of advanced, castration-resistant prostate cancer (CRPC), including neuroendocrine prostate cancer (NEPC), a particularly aggressive subtype. nih.gov The use of PDX models allows for the evaluation of therapeutic efficacy in a system that closely mirrors the complexity and heterogeneity of human tumors. nih.gov The positive results in these advanced prostate cancer PDX models support the investigation of Bomedemstat in malignancies beyond its initial focus on hematopoietic disorders. nih.gov

Structural Biology and Computational Chemistry Approaches

X-ray Crystallography and Cryo-EM for LSD1-Inhibitor Complex Structures

Understanding the precise molecular interactions between an inhibitor and its target is fundamental for rational drug design. X-ray crystallography has been successfully employed to resolve the structure of Bomedemstat in complex with the LSD1-CoREST protein.

The crystallographic data revealed that Bomedemstat forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of LSD1. nih.gov This irreversible binding mechanism explains the potent and sustained inhibition of the enzyme's demethylase activity. nih.gov The structural details provided by these studies offer a clear picture of how Bomedemstat occupies the active site and provides a template for the design of other novel LSD1 inhibitors.

Molecular Docking and Dynamics Simulations for Binding Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules to their protein targets. nih.gov Although specific, dedicated publications detailing only the docking and MD simulations of Bomedemstat are not prevalent, these techniques are integral to the discovery and optimization of LSD1 inhibitors of its class. nih.govnih.govnih.gov

Docking studies for cyclopropylamine-based inhibitors, the class to which Bomedemstat belongs, have been used to rationalize their structure-activity relationships and selectivity profiles against related enzymes like monoamine oxidases (MAO-A and MAO-B). nih.gov These simulations help to model the binding poses of inhibitors in the LSD1 active site, predicting key interactions that contribute to binding affinity and specificity. nih.gov MD simulations further refine these models by assessing the stability of the predicted protein-ligand complex in a simulated physiological environment. nih.gov The irreversible covalent modification of the FAD cofactor by Bomedemstat is a key piece of biochemical data that informs and validates these computational models. nih.gov

Structure-Activity Relationship (SAR) Studies for Lead Optimization

The development of Bomedemstat is a result of rigorous lead optimization guided by structure-activity relationship (SAR) studies. patsnap.com SAR involves systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. patsnap.comyoutube.com

The starting point for many potent LSD1 inhibitors was the molecule tranylcypromine (B92988) (TCP), which was identified as an inhibitor of the enzyme. nih.gov TCP itself has limitations, including off-target effects on monoamine oxidases. nih.gov SAR studies focused on modifying the TCP scaffold to enhance potency and, crucially, to improve selectivity for LSD1 over MAOs. nih.govnih.gov These efforts led to the design of compounds like Bomedemstat, which incorporates a cyclopropylamine (B47189) pharmacophore for irreversible binding but has additional chemical moieties that optimize interactions within the LSD1 active site. nih.govnih.gov This optimization process successfully yielded an inhibitor with over 2500-fold greater specificity for LSD1 compared to MAO-A and MAO-B. nih.gov

Precursor/ScaffoldOptimization GoalOutcome in Bomedemstat
Tranylcypromine (TCP) Enhance potency and selectivity for LSD1 over MAO-A/B. nih.govnih.gov>2500-fold greater specificity for LSD1. nih.gov

Investigation of Combination Therapy Strategies in Preclinical Models

The therapeutic potential of bomedemstat and other Lysine-Specific Demethylase 1 (LSD1) inhibitors is being extensively explored in combination with other anti-cancer agents in preclinical models. These strategies aim to enhance therapeutic efficacy, overcome resistance mechanisms, and broaden the applicability of LSD1 inhibition across various malignancies. The rationale for these combinations often lies in targeting complementary or synergistic cellular pathways.

LSD1 Inhibition with All-Trans Retinoic Acid (ATRA)

The combination of LSD1 inhibitors with all-trans retinoic acid (ATRA) has shown significant promise in preclinical models of acute myeloid leukemia (AML), particularly for non-acute promyelocytic leukemia (non-APL) subtypes, which are generally resistant to ATRA therapy. ATRA is a potent differentiation agent used successfully in APL, a subtype of AML characterized by the PML-RARA fusion protein. In non-APL AML, however, its efficacy is limited.

Preclinical research has revealed that inhibiting LSD1 can epigenetically reprogram non-APL AML cells, thereby "unlocking" a therapeutic response to ATRA. The mechanism involves an increase in histone 3 Lys4 dimethylation (H3K4me2) at myeloid-differentiation-associated genes, reactivating the ATRA-driven differentiation pathway. In murine xenograft models using primary human AML cells, the combination of an LSD1 inhibitor (tranylcypromine) and ATRA markedly diminished leukemia cell engraftment and demonstrated a potent anti-leukemic effect superior to either agent alone. This suggests the combination may effectively target leukemia-initiating cells. These findings have led to the clinical investigation of bomedemstat with or without ATRA in patients with advanced myeloid malignancies.

Model SystemLSD1 InhibitorCombination AgentKey Findings
Non-APL AML cellsTranylcypromine (TCP)ATRAUnlocked ATRA-driven therapeutic response through epigenetic reprogramming.
Human AML xenograft (NOD-SCID mice)Tranylcypromine (TCP)ATRAMarkedly diminished engraftment of primary human AML cells.
Human AML xenograft (NSG mice)Tranylcypromine (TCP)ATRAPotent anti-leukemic effect superior to single-agent treatment.

LSD1 Inhibition with Immune Checkpoint Blockade Agents

Preclinical studies have provided a strong rationale for combining LSD1 inhibitors with immune checkpoint blockade (ICB) agents, such as anti-PD-1 antibodies. This strategy is based on the immunomodulatory effects of LSD1 inhibition, which can sensitize tumors to immunotherapy. In a syngeneic, immunocompetent mouse model of small cell lung cancer (SCLC), the combination of bomedemstat with an anti-PD-1 antibody significantly suppressed tumor growth, whereas neither agent alone had a substantial effect.

The enhanced anti-tumor response is attributed to several mechanisms. Bomedemstat treatment was found to increase the expression of MHC class I on mouse SCLC tumor cells in vivo. This upregulation enhances the presentation of tumor antigens to the immune system. Furthermore, LSD1 inhibition augmented MHC-I induction by interferon-γ and increased the killing of tumor cells by tumor-specific T cells in culture. The combination therapy also led to increased infiltration of CD8+ T cells into the tumor microenvironment. Similar findings have been observed in preclinical models of other cancers, such as melanoma and triple-negative breast cancer (TNBC), where LSD1 inhibition induced the expression of chemokines that attract effector T cells and potentiated the efficacy of anti-PD-1 therapy.

Model SystemLSD1 InhibitorImmune Checkpoint InhibitorKey Findings
Syngeneic mouse model of SCLCBomedemstatAnti-PD-1Potentiated response to PD-1 inhibition, resulting in strong tumor growth inhibition and increased CD8+ T cell infiltration.
Mouse SCLC tumor cells (in vivo)Bomedemstat-Increased MHC class I expression.
Melanoma (in vivo)ORY-1001Anti-PD-1Significant tumor growth inhibition, 54% higher than with anti-PD-1 antibody alone.
TNBC mouse models (EMT6, 4T1)HCI-2509, Tranylcypromine (TCP)Anti-PD-1Potentiated antitumor efficacy and reduced tumor metastasis compared to single-agent treatment.

LSD1 Inhibition with BCL-2 Inhibitors

The combination of LSD1 inhibitors with B-cell lymphoma 2 (BCL-2) inhibitors, like venetoclax (B612062), is a promising strategy, particularly for AML. Venetoclax has shown significant clinical success, but resistance can emerge. Preclinical studies have demonstrated that combining an LSD1 inhibitor (INCB059872) with venetoclax results in additive to more-than-additive efficacy in various AML models in vivo.

This combination appears to be effective even in venetoclax-resistant AML cells. The proposed mechanism involves the alteration of the apoptotic machinery by the LSD1 inhibitor, which may render the cells more susceptible to BCL-2 inhibition. Further studies with bomedemstat and venetoclax have shown synergistic cytocidal effects on AML cell lines and in patient-derived xenograft (PDX) models. This combination was found to synergistically downregulate cellular energy metabolism, targeting a key vulnerability of leukemic stem cells. These findings suggest that co-administration of an LSD1 inhibitor with venetoclax could be a valuable therapeutic approach and may even overcome acquired resistance to venetoclax in AML.

Model SystemLSD1 InhibitorBCL-2 InhibitorKey Findings
AML models (in vivo)INCB059872VenetoclaxAdditive to more-than-additive efficacy compared to either agent alone.
Venetoclax-resistant AML modelsINCB059872VenetoclaxCombination slowed the onset of venetoclax-resistant AML.
Human AML cell lines (MOLM-13)BomedemstatVenetoclaxSynergistic cytocidal effects observed.
Patient-derived xenograft (PDX) AML modelsBomedemstatVenetoclaxSignificantly reduced leukemic burden.

LSD1 Inhibition with Other Epigenetic Modulators

The interplay between different epigenetic regulators provides opportunities for combination therapies targeting multiple pathways simultaneously. The combination of LSD1 inhibitors with histone deacetylase (HDAC) inhibitors has been explored based on the observation that LSD1 often functions within a transcriptional repressor complex that includes HDAC1 and HDAC2. In preclinical studies, inhibiting LSD1 was shown to downregulate the expression of several key HDAC family members, which may enhance the susceptibility of cancer cells to HDAC inhibitor-induced apoptosis. However, the efficacy of this combination appears to be cell-type dependent, showing synergistic growth inhibition in some breast cancer cell lines (e.g., MDA-MB-231) but not others.

Another combination strategy involves pairing LSD1 inhibitors with Bromodomain and Extra-Terminal motif (BET) inhibitors. In models of castration-resistant prostate cancer, the LSD1 inhibitor SP-2509 and the BET inhibitor JQ1 demonstrated a synergistic effect on growth inhibition, particularly in castration-resistant prostate cancer cells. This highlights the potential of dual epigenetic blockade to more effectively combat cancers driven by complex transcriptional programs.

Model SystemLSD1 InhibitorEpigenetic ModulatorKey Findings
MDA-MB-231 breast cancer cellsPargylineSAHA (HDACi)Inhibition of LSD1 sensitized cells to HDACi-induced apoptosis.
Castration-resistant prostate cancer cellsSP-2509JQ1 (BETi)Synergistic effect on growth inhibition.
Acute myeloid leukemia cells-Panobinostat (HDACi)Preclinical studies showed markedly improved efficacy when combined with ruxolitinib.

Future Directions and Emerging Research Avenues for Bomedemstat Dihydrochloride

Elucidation of Resistance Mechanisms to LSD1 Inhibition in Preclinical Settings

A critical area of ongoing research is understanding how cancers may develop resistance to bomedemstat (B606314) and other LSD1 inhibitors. Preclinical studies have begun to shed light on these mechanisms, which can be categorized as either intrinsic (pre-existing) or acquired (developing after treatment).

In small cell lung cancer (SCLC) models, intrinsic resistance to LSD1 inhibitors has been linked to a mesenchymal-like transcriptional state. nih.gov Conversely, SCLC cells with neuroendocrine characteristics are more sensitive to these drugs. nih.gov Preclinical evidence suggests that some cancer cells can develop adaptive resistance by epigenetically reprogramming themselves into a TEAD4-driven mesenchymal-like state, effectively evading the drug's effects. nih.gov This reversible process indicates that resistance may not be permanent and could potentially be overcome with combination therapies.

Furthermore, research in T-cell acute lymphoblastic leukemia (T-ALL) is exploring how histone modification patterns could predict sensitivity or resistance to LSD1 inhibition. ugent.be The goal is to identify biomarkers that can distinguish between sensitive and resistant cell lines from the outset. ugent.be Understanding these resistance pathways is crucial for developing strategies to overcome them and improve the long-term efficacy of bomedemstat.

Identification of Novel Epigenetic Crosstalk Pathways

LSD1 does not operate in isolation; it is part of a complex network of epigenetic regulators. A key area of future research is to unravel the crosstalk between LSD1 and other epigenetic pathways, which could reveal new therapeutic opportunities.

Preclinical studies have shown that LSD1 often functions within larger protein complexes, such as the CoREST and NuRD complexes, to regulate gene expression. unimi.itnih.gov The composition of these complexes can determine whether LSD1 acts as a transcriptional co-repressor or co-activator. nih.gov For instance, the interaction between LSD1 and histone deacetylases (HDACs) has been shown to mediate the anticancer effects of HDAC inhibitors in breast cancer models. nih.gov

Recent research in blast-phase myeloproliferative neoplasms (MPN) has identified a synthetic lethal interaction between LSD1 and the histone methyltransferase DOT1L. ashpublications.org In preclinical models, the absence of DOT1L dramatically increased the sensitivity of cancer cells to bomedemstat, leading to increased apoptosis and a halt in cell division. ashpublications.org This suggests that DOT1L plays a role in controlling enhancer activation alongside LSD1. ashpublications.org

Additionally, combining LSD1 inhibitors with DNA methyltransferase (DNMT) inhibitors like 5-Aza-2'-deoxycytidine has shown synergistic effects in reactivating epigenetically silenced genes in cancer cells. researchgate.net These findings highlight the potential of combination therapies that target multiple epigenetic pathways simultaneously.

Table 1: Investigated Epigenetic Crosstalk with LSD1 Inhibition

Interacting Pathway/MoleculeCancer Type (Preclinical Model)Observed Effect of Interaction
Histone Deacetylases (HDACs)Breast CancerMediates antineoplastic efficacy of HDAC inhibitors. nih.gov
DOT1LBlast-Phase Myeloproliferative Neoplasm (MPN)Synthetic lethal interaction; loss of DOT1L increases sensitivity to bomedemstat. ashpublications.org
DNA Methyltransferases (DNMTs)Cancer Cell LinesSynergistic reactivation of silenced genes when combined with DNMT inhibitors. researchgate.net
Bromodomain-containing protein 4 (BRD4)Prostate CancerCombined inhibition provides synergistic growth inhibition in castration-resistant models. aging-us.com

Development of Advanced Preclinical Models for Disease Modeling

To better predict the clinical efficacy of bomedemstat, researchers are developing more sophisticated preclinical models that more accurately replicate human diseases. Traditional 2D cell cultures and animal models have limitations, and advanced models are needed to capture the complexity of human tumors.

Patient-derived xenografts (PDX) are one such advanced model, where tumor tissue from a patient is implanted into an immunodeficient mouse. PDX models have been used to demonstrate bomedemstat's activity against neuroendocrine prostate cancer. nih.govnih.gov These models are valuable because they retain the cellular and genetic heterogeneity of the original human tumor.

Organoids are another promising tool. broadinstitute.org These are three-dimensional cell cultures derived from stem cells that self-organize to mimic the structure and function of human organs or tumors. broadinstitute.orgcrownbio.com Intestinal organoids, for example, have been used to study the role of LSD1 in epithelial development and regeneration, revealing that LSD1 inhibition can reprogram the epithelium toward a reparative state. nih.gov Tumor organoids can be used for high-throughput drug screening to test the efficacy of bomedemstat on a variety of patient-derived tumor types. broadinstitute.org

Exploration of Bomedemstat (dihydrochloride) in Other Epigenetically Driven Diseases

While the primary focus of bomedemstat has been on cancers, particularly hematological malignancies, its role as an epigenetic modulator suggests potential applications in other diseases driven by epigenetic dysregulation. patsnap.com

Preclinical research is beginning to explore the therapeutic potential of LSD1 inhibitors in non-cancerous conditions. For instance, in murine models of myelofibrosis, bomedemstat treatment led to reduced spleen size, inflammation, and fibrosis, along with improved survival. portico.org

There is also growing interest in the role of LSD1 in neurological disorders. frontiersin.org Preclinical studies of other LSD1 inhibitors have shown promise in models of central nervous system (CNS) disorders. For example, the dual LSD1/MAO-B inhibitor vafidemstat (B611622) (ORY-2001) has been shown to mitigate cognitive impairment and neuroinflammation in animal models of Alzheimer's disease. frontiersin.orgfrontiersin.orgglobenewswire.com While some LSD1 inhibitors have shown poor brain penetration in preclinical models, others are being specifically optimized for CNS conditions. frontiersin.orgnih.gov These findings open the door for future preclinical studies to evaluate bomedemstat's potential in treating neurodegenerative and other epigenetically driven diseases.

Biomarker Discovery and Validation for LSD1 Inhibitor Sensitivity in Preclinical Studies

Identifying predictive biomarkers is essential for selecting patients who are most likely to respond to bomedemstat. nih.gov Preclinical research is actively focused on discovering and validating biomarkers of sensitivity to LSD1 inhibition.

In hematological malignancies, myeloid-lineage markers such as CD11b and CD86 have been used to monitor the differentiation-inducing effects of LSD1 inhibitors in preclinical models. frontiersin.org The cell of origin in leukemia may also influence sensitivity; preclinical models have shown that leukemias originating from hematopoietic stem cells are more resistant to LSD1 inhibitors than those derived from myeloid progenitors. aacrjournals.org This resistance is linked to the high expression of the transcription factor MECOM (EVI1), which can reduce p53 activity. aacrjournals.org

In solid tumors, such as oral squamous cell carcinoma, preclinical studies have shown that LSD1 inhibition can down-regulate pathways like EGF signaling and affect the expression of genes involved in the tumor microenvironment and epithelial-mesenchymal transition (EMT), such as CTGF, LOXL4, and MMP13. oncotarget.com In lung adenocarcinoma, preclinical studies suggest that the growth-inhibiting effects of LSD1 inhibition may be independent of the tumor's specific driver mutations (e.g., EGFR or KRAS), indicating a broad potential applicability. nih.govscienceopen.com

Table 2: Potential Preclinical Biomarkers for Bomedemstat Sensitivity

Biomarker CategoryPotential BiomarkerDisease Context (Preclinical)Indication
Transcriptional StateNeuroendocrine vs. MesenchymalSmall Cell Lung Cancer (SCLC)Neuroendocrine profile predicts sensitivity; mesenchymal predicts resistance. nih.gov
Cell Surface MarkersCD11b, CD86Acute Myeloid Leukemia (AML)Increased expression indicates myeloid differentiation and drug response. frontiersin.org
Transcription FactorsMECOM (EVI1)LeukemiaHigh EVI1 expression is associated with reduced p53 function and resistance. aacrjournals.org
Histone ModificationsSpecific histone modification patternsT-cell Acute Lymphoblastic Leukemia (T-ALL)Patterns may distinguish sensitive vs. resistant cell lines. ugent.be

Q & A

Q. What experimental assays are recommended to evaluate Bomedemstat’s inhibitory effects on LSD1 in vitro?

To assess LSD1 inhibition, researchers should:

  • Measure histone methylation (H3K4me2/me3 and H3K9me2) via Western blot or immunofluorescence in treated vs. untreated cells .
  • Conduct cell proliferation assays (e.g., MTT or colony formation) to quantify anti-cancer activity .
  • Use flow cytometry to evaluate apoptosis markers (e.g., Annexin V/PI) after 48–72 hours of treatment .
  • Validate target engagement using LSD1 enzymatic activity assays with H3K4me2 peptides as substrates .

Q. How should Bomedemstock solutions be prepared and stored to maintain stability?

  • Dissolve Bomedemstat in DMSO at 10 mM (stock concentration) and aliquot to avoid freeze-thaw cycles .
  • Store aliquots at -20°C for ≤1 month or -80°C for ≤6 months .
  • For in vivo use, prepare working solutions by diluting DMSO stock with PEG300, Tween 80, and saline sequentially to ensure solubility and biocompatibility .

Advanced Research Questions

Q. What methodological considerations are critical for resolving contradictions in Bomedemstat’s effects on histone methylation across cancer models?

Discrepancies may arise due to cell-type-specific chromatin contexts or off-target effects. To address this:

  • Perform ChIP-seq to map genome-wide H3K4/H3K9 methylation changes and correlate with transcriptomic data (RNA-seq) .
  • Use isogenic cell lines (e.g., CRISPR-edited LSD1-KO vs. wild-type) to isolate Bomedemstat-specific effects .
  • Validate findings with orthogonal methods, such as LC-MS/MS for quantitative histone modification analysis .

Q. How can researchers optimize Bomedemstat dosing regimens for in vivo studies in myeloproliferative neoplasms (MPNs)?

  • Base dosing on preclinical MPN mouse models: 30–50 mg/kg daily via oral gavage for 56 days, monitoring spleen weight normalization and histopathology .
  • Adjust formulations to minimize toxicity: Use DMSO/PEG300/Tween 80/saline mixtures (e.g., 5% DMSO final concentration) .
  • Incorporate pharmacokinetic (PK) profiling to track plasma half-life and tissue distribution, ensuring sustained LSD1 inhibition .

Q. What integrative approaches are recommended to study Bomedemstat’s impact on epigenetic plasticity and drug resistance?

  • Combine single-cell RNA-seq with ATAC-seq to map chromatin accessibility and transcriptional heterogeneity in treated populations .
  • Perform longitudinal studies to track clonal evolution in xenograft models using barcode sequencing .
  • Co-administer Bomedemstat with other epigenetic modulators (e.g., HDAC inhibitors) to assess synergy and mitigate resistance .

Methodological Design & Data Analysis

Q. How should researchers design controls to validate Bomedemstat’s specificity for LSD1 in complex biological systems?

  • Include inactive enantiomers or structurally related compounds (e.g., TCP derivatives lacking the FAD-binding moiety) as negative controls .
  • Use MAO-A/MAO-B enzymatic assays to rule off-target effects, as LSD1 shares structural homology with monoamine oxidases .
  • Employ rescue experiments by overexpressing wild-type LSD1 in treated cells to confirm phenotype reversibility .

Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in Bomedemstat-treated cell lines?

  • Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values, accounting for variable Hill slopes across cell types .
  • Use ANOVA with post-hoc Tukey tests to compare methylation levels between treatment groups and controls .
  • Implement machine learning (e.g., random forests) to identify genomic features predictive of Bomedemstat sensitivity .

Technical Challenges & Solutions

Q. How can researchers address poor solubility of Bomedemstat in aqueous buffers for in vitro assays?

  • Pre-warm solvents to 37°C and use sonication (20–30 kHz for 10–15 minutes) to enhance dissolution .
  • Test alternative solubilizing agents (e.g., cyclodextrins) at non-cytotoxic concentrations .
  • Validate solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Q. What strategies mitigate batch-to-batch variability in Bomedemstat’s biological activity?

  • Source compounds from suppliers with ≥99% purity (verified by HPLC) and consistent Certificate of Analysis (COA) .
  • Pre-test each batch using a standardized LSD1 inhibition assay (e.g., H3K4me2 demethylation) before large-scale experiments .

Data Reprodubility & Reporting

Q. What metadata should be included in publications to ensure reproducibility of Bomedemstat studies?

  • Detailed formulation protocols (e.g., DMSO percentage, dilution steps) .
  • LSD1 enzyme activity assay conditions (substrate concentration, incubation time) .
  • Animal study parameters: strain, age, dosing schedule, and ethical approval statements .
  • Raw data deposition in public repositories (e.g., GEO for omics data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.